ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate
CAS No.: 478064-01-6
Cat. No.: VC7226160
Molecular Formula: C18H24ClNO3
Molecular Weight: 337.84
* For research use only. Not for human or veterinary use.
![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate - 478064-01-6](/images/structure/VC7226160.png)
Specification
CAS No. | 478064-01-6 |
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Molecular Formula | C18H24ClNO3 |
Molecular Weight | 337.84 |
IUPAC Name | ethyl N-[(3-chlorophenyl)-(2-oxocyclooctyl)methyl]carbamate |
Standard InChI | InChI=1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22) |
Standard InChI Key | CVEKVYYXCUMZNZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC(C1CCCCCCC1=O)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises three distinct regions:
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A 3-chlorophenyl group, which introduces aromaticity and electron-withdrawing characteristics .
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A 2-oxocyclooctyl ring, an eight-membered cyclic ketone that may influence conformational flexibility and steric interactions.
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An ethyl carbamate group (–NHCOOCH₂CH₃), a functional group common in agrochemicals and pharmaceuticals .
Notably, the closest structurally characterized analog in literature is ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate (PubChem CID: 3696564) , which differs only in the cycloheptyl (seven-membered) versus cyclooctyl (eight-membered) ring. This discrepancy suggests potential variations in stability, solubility, and reactivity due to ring strain differences.
Physicochemical Properties
Based on analogs , key properties may include:
The presence of the chlorophenyl group enhances hydrophobicity (logP > 3), while the carbamate moiety contributes to moderate hydrogen-bonding capacity .
Synthetic Pathways
General Carbamate Synthesis
Industrial carbamate synthesis typically employs urea and alcohol reactions under catalytic conditions. A patent by CN100349861C outlines a phosgene-free method using metal oxide catalysts (e.g., ZnO, Al₂O₃) at 100–200°C and 0.1–2.0 MPa pressure, achieving yields >95%. For ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate, hypothetical steps might involve:
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Cyclooctanone functionalization: Introducing a methyl group at the 2-position via alkylation.
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Chlorophenyl incorporation: Friedel-Crafts acylation or nucleophilic substitution to attach the 3-chlorophenyl group.
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Carbamate formation: Reaction with ethyl chloroformate or urea under catalytic conditions .
Challenges in Synthesis
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Ring strain: The eight-membered 2-oxocyclooctyl ring may exhibit conformational instability compared to smaller cycloheptyl analogs .
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Steric hindrance: Bulky substituents could impede reaction efficiency, necessitating high-pressure/temperature conditions .
Analytical Characterization
Chromatographic Methods
Sarawan and Chanthai developed a gas chromatography-flame ionization detection (GC-FID) method for trace carbamate analysis in wines, achieving limits of detection (LOD) of 3.3–16.7 µg/L. Key parameters for ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate analysis might include:
GC-FID Parameter | Optimized Value |
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Column Temperature | 50°C (initial) → 10°C/min → 250°C |
Extraction Solvent | Dichloromethane (20 mL) |
Preconcentration Factor | 30× via C18-SPE |
Retention Time | ~12–18 minutes (estimated) |
Spectroscopic Data
While direct data is unavailable, analogous compounds exhibit:
Knowledge Gaps and Future Directions
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Synthetic Optimization: Developing stereoselective routes for the 2-oxocyclooctyl moiety.
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Biological Screening: Testing against cancer cell lines, microbial pathogens, and agricultural pests.
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Ecotoxicology Studies: Assessing impacts on non-target organisms and soil microbiota.
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